molecular formula C8H15NO6 B167408 2-(Acetylamino)-2-deoxy-A-D-glucopyranose CAS No. 10036-64-3

2-(Acetylamino)-2-deoxy-A-D-glucopyranose

Cat. No.: B167408
CAS No.: 10036-64-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-PVFLNQBWSA-N
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Description

N-acetyl-alpha-D-glucosamine is an amide derivative of the monosaccharide glucose. It is a secondary amide formed between glucosamine and acetic acid. This compound is significant in various biological systems and is a monomeric unit of the polymer chitin, which forms the exoskeletons of arthropods like insects and crustaceans .

Mechanism of Action

Target of Action

N-Acetyl-alpha-D-glucosamine, also known as alpha-GlcNAc or 2-(Acetylamino)-2-deoxy-A-D-glucopyranose, interacts with several targets. These include the Angiotensin-converting enzyme , Acetylcholinesterase , and Glucosylceramidase in humans . It also interacts with the Probable polysaccharide deacetylase PdaA in Bacillus subtilis . These targets play crucial roles in various biological processes, including blood pressure regulation, neurotransmission, and lipid metabolism.

Mode of Action

It’s known to be involved inglycoprotein metabolism . Glycoproteins, known as proteoglycans, form the ground substance in the extra-cellular matrix of connective tissue . The polysaccharide groups in proteoglycans are called glycosaminoglycans (GAGs), which contain derivatives of glucosamine .

Biochemical Pathways

N-Acetyl-alpha-D-glucosamine is involved in several biochemical pathways. It acts as a substrate for UDP-GlcNAc pyrophosphorylase to synthesize UDP-GlcNAc in the presence of UTP . This process is part of the reverse pyrophosphorolysis of UDP-GlcNAc . It also plays a role in the synthesis of glucosamine and N-acetylglucosamine, which are key components of glycoproteins and proteoglycans .

Pharmacokinetics

It’s known that the counter anion of the glucosamine salt (ie, chloride or sulfate) is unlikely to play any role in the action or pharmacokinetics of glucosamine .

Result of Action

The result of N-Acetyl-alpha-D-glucosamine’s action is the modulation of various biological processes. For instance, it’s involved in the activation or deactivation of enzymes or transcription factors through a process comparable to phosphorylation . This process, known as O-GlcNAcylation , involves the addition or removal of a single N-acetylglucosamine sugar to the serine or threonine of a protein .

Action Environment

The action of N-Acetyl-alpha-D-glucosamine can be influenced by environmental factors. For instance, it has been found to promote tomato plant growth by shaping the community structure and metabolism of the rhizosphere microbiome . This suggests that the compound’s action, efficacy, and stability can be influenced by the surrounding environment.

Biochemical Analysis

Biochemical Properties

N-Acetyl-alpha-D-glucosamine plays a crucial role in biochemical reactions. It is involved in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a key building block in peptidoglycan production . It interacts with enzymes such as glucosamine kinase , acetylcholinesterase , and glucosylceramidase . It also interacts with proteins like dynein light-chain roadblock type 1 and other biomolecules, influencing their function and activity .

Cellular Effects

N-Acetyl-alpha-D-glucosamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cellular adhesion and differentiation, leading to the normalization of stratum corneum exfoliation . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases O-GlcNAc modification of proteins and N-GlcNAc branching on cell surface proteins, altering cell signaling properties .

Molecular Mechanism

The mechanism of action of N-Acetyl-alpha-D-glucosamine is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules , enzyme inhibition or activation , and changes in gene expression . Comparable to phosphorylation, the addition or removal of N-Acetyl-alpha-D-glucosamine can activate or deactivate enzymes or transcription factors .

Metabolic Pathways

N-Acetyl-alpha-D-glucosamine is involved in several metabolic pathways. It is a part of the hexosamine biosynthesis pathway (HBP), which synthesizes UDP-GlcNAc . It interacts with enzymes such as glucokinase and phosphoglucose isomerase in the glycolysis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-acetyl-alpha-D-glucosamine can be synthesized through the acetylation of glucosamine. One common method involves treating glucosamine with acetic anhydride in the presence of a catalyst such as sodium acetate . Another method includes the enzymatic conversion of chitin, a polymer of N-acetylglucosamine, using chitinase enzymes .

Industrial Production Methods

Industrial production of N-acetyl-alpha-D-glucosamine typically involves the hydrolysis of chitin, which is extracted from the shells of crustaceans like crabs and shrimp. This process can be carried out using acid hydrolysis or enzymatic methods. The enzymatic method is preferred due to its mild conditions and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-acetyl-alpha-D-glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-acetyl-alpha-D-glucosamine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-acetyl-alpha-D-glucosamine is unique due to its role in forming chitin and its involvement in glycosylation processes. Its acetyl group provides additional stability and functionality compared to glucosamine .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-PVFLNQBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905442
Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10036-64-3
Record name N-Acetyl-α-D-glucosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10036-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-alpha-D-glucosamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-acetyl-alpha-D-glucosamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03740
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Record name 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose
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Record name N-acetyl-α-D-glucosamine
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Record name N-ACETYL-.ALPHA.-D-GLUCOSAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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